Lipophilicity Profile vs. Halogenated Analogs
The target compound has a computed XLogP3-AA of 1.8, which is approximately 0.7–1.2 log units lower than the estimated logP of halogenated analogs such as 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-4-fluorobenzene-1-sulfonamide (CAS 1421506-89-9) [1]. This lower lipophilicity is consistent with the replacement of halogen substituents (Cl, F) by methoxy groups, which reduces logP while maintaining hydrogen bond acceptor capacity. The TPSA of 96.5 Ų for the target compound is within the favorable range for oral bioavailability (typically <140 Ų) according to the Lipinski and Veber rule sets [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; TPSA = 96.5 Ų |
| Comparator Or Baseline | 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-4-fluorobenzene-1-sulfonamide (estimated XLogP3-AA ~2.5–3.0; TPSA not reported) |
| Quantified Difference | ΔXLogP3-AA ≈ 0.7–1.2 units (target more hydrophilic) |
| Conditions | Computed using XLogP3 v3.0 and Cactvs v3.4.8.18 algorithms via PubChem (2021 release); comparator value estimated from structural analogy |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced plasma protein binding, which are critical criteria for selecting screening compounds in fragment-based or phenotypic drug discovery campaigns.
- [1] PubChem. N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide. Computed Properties. CID 71803725. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
